molecular formula C14H16N4O3 B2979272 2-[(3-Methoxypropyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid CAS No. 1775371-09-9

2-[(3-Methoxypropyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid

Cat. No.: B2979272
CAS No.: 1775371-09-9
M. Wt: 288.307
InChI Key: BKFFIGRUUJFGFQ-UHFFFAOYSA-N
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Description

2-[(3-Methoxypropyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a pyridin-4-yl substituent at position 4, a carboxylic acid group at position 5, and a 3-methoxypropylamino moiety at position 2. The 3-methoxypropylamino group introduces both hydrophobicity and hydrogen-bonding capacity, which may enhance target binding and pharmacokinetic properties compared to simpler alkyl or aromatic substituents .

Properties

IUPAC Name

2-(3-methoxypropylamino)-4-pyridin-4-ylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-21-8-2-5-16-14-17-9-11(13(19)20)12(18-14)10-3-6-15-7-4-10/h3-4,6-7,9H,2,5,8H2,1H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFFIGRUUJFGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC=C(C(=N1)C2=CC=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxypropyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. The reaction conditions often involve the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis systems to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxypropyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-[(3-Methoxypropyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound with a pyrimidine ring substituted with a pyridinyl group and a carboxylic acid group. This compound has a molecular weight of 291.3 g/mol and the IUPAC name is 2-(3-methoxypropylamino)-4-pyridin-4-ylpyrimidine-5-carboxylic acid.

Scientific Research Applications

This compound is used in a variety of scientific research applications.

Chemistry The compound serves as a building block in the synthesis of more complex molecules, especially in the creation of new materials and catalysts.

Biology It can be used in studying enzyme interactions and as a probe for studying biological pathways.

Industry It can be used to develop new materials with specific properties like conductivity or fluorescence.

Chemical Reactions

This compound can undergo different chemical reactions. These include:

  • Oxidation Oxidation can introduce additional functional groups or modify existing ones.
  • Reduction Reduction reactions can alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The resulting major products are dependent on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Similar Compounds

Mechanism of Action

The mechanism of action of 2-[(3-Methoxypropyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, and the compound can modulate their activity through binding or inhibition. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents (Position 2/4) Molecular Weight (g/mol) CAS Number Key Features
Target Compound 3-Methoxypropylamino / Pyridin-4-yl Not explicitly provided Not available Balanced hydrophilicity-lipophilicity
2-Methyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid Methyl / Pyridin-4-yl 178.43 178.4335-93-8 Simpler structure; reduced H-bonding
4-(Pyridin-4-yl)-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid Pyrrolidinyl / Pyridin-4-yl Not explicitly provided 1708428-32-3 Rigid cyclic amine; potential improved binding
5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid Cyclopropyl / Pyridin-3-ylmethyl 318.76 1165936-28-6 Chloro group enhances lipophilicity

Analysis :

  • The target compound’s 3-methoxypropylamino group offers flexibility and moderate hydrophobicity, contrasting with the rigid pyrrolidinyl group in or the lipophilic cyclopropyl group in .
  • The 2-methyl analogue lacks hydrogen-bonding capacity at position 2, likely reducing target affinity but improving metabolic stability.
  • Chloro-substituted derivatives (e.g., ) exhibit increased molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Analysis :

  • The target compound’s synthesis likely parallels methods in , involving hydrolysis and condensation with EDCI/HOBT.
  • Trifluoromethyl derivatives rely on cross-coupling reactions, emphasizing the role of halogenated intermediates in diversification.

Physicochemical and Analytical Properties

Table 3: Analytical Data Comparison

Compound LCMS (m/z [M+H]⁺) HPLC Retention Time (min) Purity
2-(Trifluoromethyl)-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester 366 1.26 Not stated
5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid Not provided Not provided ≥95%
Target Compound (hypothesized) Estimated ~350-400 Likely >1.26 High

Analysis :

  • The trifluoromethyl derivative exhibits a lower molecular weight (366 vs. ~350-400 for the target) and shorter HPLC retention time, suggesting higher polarity.
  • High purity standards (≥95%) are common in commercial analogues like , underscoring the importance of rigorous purification for bioactive pyrimidines.

Biological Activity

2-[(3-Methoxypropyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in pharmacological research for its potential biological activities. This compound's structure suggests various interactions with biological targets, making it a candidate for anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound based on recent findings, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential mechanisms of action.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. For instance, certain derivatives with similar structures exhibited significant inhibition of cyclooxygenase-2 (COX-2) activity, which is crucial in mediating inflammatory responses. The IC50_{50} values for these compounds ranged around 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

The mechanism proposed involves the inhibition of COX enzymes and modulation of inflammatory cytokines, leading to reduced edema in animal models. Specifically, compounds with electron-donating groups such as pyridine have shown enhanced anti-inflammatory activity through SAR studies .

Anticancer Activity

Pyrimidine derivatives have also been explored for their anticancer potential. In vitro assays demonstrated that compounds structurally related to this compound exhibited cytotoxic effects against various cancer cell lines, including prostate and melanoma cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineEC50_{50} (µM)
1aHTB-81 (Prostate)0.06
2bB16 (Melanoma)0.73
3fNHF (Fibroblast)>10

The selectivity index indicates that these compounds preferentially inhibit cancer cell proliferation over normal cells, suggesting a potential therapeutic window for further development .

Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives has been reported, with some showing broad-spectrum activity against various bacterial strains. Docking studies indicated that these compounds could effectively bind to bacterial enzymes, such as TrmD from Pseudomonas aeruginosa, suggesting a mechanism involving inhibition of bacterial protein synthesis .

Case Study 1: In Vivo Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of related pyrimidine derivatives, rats subjected to carrageenan-induced paw edema showed significant reduction in swelling when treated with these compounds. The study reported a decrease in both COX-2 and inducible nitric oxide synthase (iNOS) mRNA expressions, indicating that the compound may exert its effects through transcriptional regulation of inflammatory mediators .

Case Study 2: Anticancer Efficacy in Xenograft Models

In another study involving xenograft models, compounds similar to this compound demonstrated significant tumor growth inhibition at tolerable doses. The treatment led to modulation of key signaling pathways involved in cell proliferation and survival, particularly the PI3K/AKT pathway .

Q & A

Q. What are the recommended synthetic routes for 2-[(3-Methoxypropyl)amino]-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : A multi-step synthesis involving nucleophilic substitution and carboxylation is typical. For pyrimidine derivatives, coupling reagents like phosphoryl chloride (POCl₃) are used to introduce substituents at the 4-position . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) achieves >95% purity. Monitor reactions using TLC (Rf ~0.3 in 7:3 hexane:ethyl acetate) and confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How should researchers safely handle this compound given its potential hazards?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of dust. In case of skin contact, wash immediately with soap and water. Store in airtight containers at 4°C, away from moisture and incompatible reagents (e.g., strong oxidizers). Refer to SDS guidelines for pyrimidine-carboxylic acid analogs, which highlight risks of skin corrosion and respiratory irritation .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using DMSO-d₆ as solvent. Key signals include pyridin-4-yl protons (δ 8.5–8.7 ppm) and carboxylic acid protons (broad ~12–13 ppm) .
  • FT-IR : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) .
  • HRMS : Use ESI+ mode; theoretical [M+H]+ calculated as 318.1422 (C₁₅H₁₉N₄O₃⁺) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity or biological targets?

  • Methodological Answer : Employ density functional theory (DFT) to optimize the molecule’s geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights . For target prediction, use molecular docking (AutoDock Vina) against kinase domains (e.g., EGFR or MAPK), leveraging PyMOL for binding pose visualization. Validate with MD simulations (GROMACS) to assess stability .

Q. What experimental strategies resolve contradictions between theoretical and observed spectral data (e.g., NMR vs. X-ray)?

  • Methodological Answer : If NMR data conflicts with X-ray crystallography (e.g., unexpected tautomerism), conduct variable-temperature NMR (VT-NMR) to detect dynamic equilibria. For X-ray validation, grow single crystals via slow evaporation (acetonitrile/methanol) and compare experimental bond lengths/angles with DFT-predicted values (mean Δ < 0.02 Å) .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer : Use design of experiments (DoE) to test variables (temperature, solvent, catalyst). For example, a central composite design (CCD) can optimize Suzuki-Miyaura coupling (Pd(OAc)₂, K₂CO₃, DMF/H₂O) by varying equivalents of boronic acid (1.2–2.0 eq.) and temperature (80–120°C). Analyze via Pareto charts to identify critical factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.